3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide
Description
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[63002,6]undecan-4-one;bromide is a complex organic compound with a unique tricyclic structure
Properties
CAS No. |
21035-85-8 |
|---|---|
Molecular Formula |
C22H25BrN2OS |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide |
InChI |
InChI=1S/C22H25N2OS.BrH/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/q+1;/p-1 |
InChI Key |
RLXRHLGEJDJGKC-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide typically involves multiple steps, starting with the formation of the core tricyclic structure. The synthetic route often includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions. The reaction conditions must be carefully optimized to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and precise control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common due to the stability of the sulfonium group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonium group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide has several scientific research applications:
Chemistry: Used as a model compound to study ganglionic blockers and their interactions with nicotinic receptors.
Biology: Employed in research to understand the autonomic nervous system and its regulation.
Medicine: Investigated for its potential use in controlling blood pressure during surgery and treating hypertensive emergencies.
Industry: Limited industrial applications due to its specific medical use, but it serves as a reference compound in pharmaceutical research.
Mechanism of Action
The compound acts as a ganglionic blocking agent by preventing the stimulation of postsynaptic receptors through competition with acetylcholine. This leads to a reduction in sympathetic tone and vasodilation, primarily affecting blood pressure. The molecular targets include nicotinic acetylcholine receptors in the autonomic ganglia.
Comparison with Similar Compounds
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide can be compared with other similar compounds, such as trimethaphan camsylate. While both compounds act as ganglionic blockers, 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide has a unique tricyclic structure that distinguishes it from other ganglionic blockers.
List of Similar Compounds
Biological Activity
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one, commonly known as Trimethaphan Camsylate (CAS No. 68-91-7), is a compound primarily recognized for its role as a ganglionic blocker in medical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C32H40N2O5S2
- Molecular Weight : 596.8 g/mol
- Structure : The compound features a complex bicyclic structure that contributes to its pharmacological properties.
Trimethaphan Camsylate acts primarily as a non-depolarizing antagonist at nicotinic acetylcholine receptors located in autonomic ganglia. By blocking these receptors, it inhibits neurotransmission within the autonomic nervous system, leading to:
- Reduced Sympathetic Tone : This results in vasodilation and decreased blood pressure.
- Histamine Release : The compound may also trigger histamine release, contributing to its hypotensive effects and potential side effects such as flushing or allergic reactions .
Biological Activity
The biological activity of Trimethaphan Camsylate has been extensively studied, particularly concerning its therapeutic applications in managing hypertension and during surgical procedures requiring controlled hypotension.
Clinical Applications
- Hypertension Management : Trimethaphan is utilized in clinical settings to manage acute hypertensive crises and during surgery to control blood pressure.
- Research Applications : It serves as a model compound for studying ganglionic blockers and their interactions with nicotinic receptors.
Study 1: Effects on Blood Pressure
A clinical trial demonstrated that Trimethaphan effectively reduced systolic and diastolic blood pressure in patients undergoing surgery. The rapid onset of action (within minutes) and short duration (approximately 30 minutes) make it suitable for intraoperative management .
Study 2: Autonomic Nervous System Regulation
Research indicates that Trimethaphan's ability to block autonomic ganglia leads to significant changes in heart rate variability and overall autonomic tone. This was evidenced by an increase in parasympathetic activity following administration in healthy subjects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Trimethaphan | Ganglionic blocker | Hypertension management | Short-acting; non-selective antagonist |
| Hexamethonium | Ganglionic blocker | Hypertension management | Quaternary ammonium compound |
| Mecamylamine | Nicotinic antagonist | Smoking cessation; hypertension | Crosses the blood-brain barrier |
| Dantrolene | Muscle relaxant | Malignant hyperthermia treatment | Acts on muscle cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
